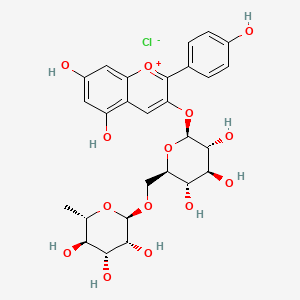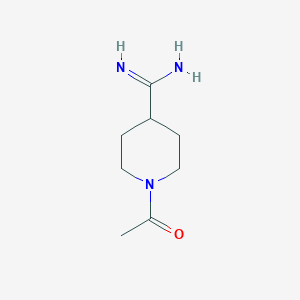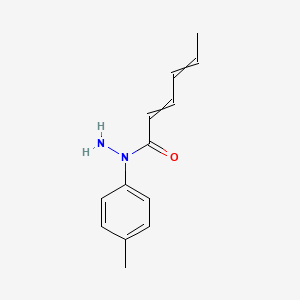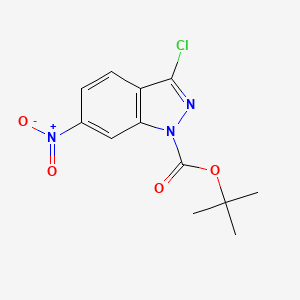
1h-Indazole-1-carboxylic acid,3-chloro-6-nitro-,1,1-dimethylethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-chloro-6-nitroindazole-1-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a tert-butyl ester group, a chloro substituent at the 3-position, and a nitro group at the 6-position of the indazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-chloro-6-nitroindazole-1-carboxylate typically involves multi-step organic reactions. One common method starts with the nitration of an indazole derivative to introduce the nitro group at the 6-position. This is followed by chlorination to add the chloro substituent at the 3-position. Finally, esterification with tert-butyl alcohol yields the desired compound. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of tert-butyl 3-chloro-6-nitroindazole-1-carboxylate may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and rigorous quality control measures are employed to produce the compound in bulk quantities suitable for commercial applications.
化学反应分析
Types of Reactions
Tert-butyl 3-chloro-6-nitroindazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a metal catalyst or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Derivatives with different substituents at the 3-position.
Reduction: 3-chloro-6-aminoindazole-1-carboxylate.
Hydrolysis: 3-chloro-6-nitroindazole-1-carboxylic acid.
科学研究应用
Tert-butyl 3-chloro-6-nitroindazole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-butyl 3-chloro-6-nitroindazole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the chloro and tert-butyl groups may influence its binding affinity and selectivity.
相似化合物的比较
Similar Compounds
3-chloro-6-nitroindazole: Lacks the tert-butyl ester group.
Tert-butyl 3-chloroindazole-1-carboxylate: Lacks the nitro group.
Tert-butyl 6-nitroindazole-1-carboxylate: Lacks the chloro group.
Uniqueness
Tert-butyl 3-chloro-6-nitroindazole-1-carboxylate is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both electron-withdrawing (nitro) and electron-donating (tert-butyl) groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
219507-79-6 |
|---|---|
分子式 |
C12H12ClN3O4 |
分子量 |
297.69 g/mol |
IUPAC 名称 |
tert-butyl 3-chloro-6-nitroindazole-1-carboxylate |
InChI |
InChI=1S/C12H12ClN3O4/c1-12(2,3)20-11(17)15-9-6-7(16(18)19)4-5-8(9)10(13)14-15/h4-6H,1-3H3 |
InChI 键 |
GDLPSTZFEFRBQA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2,3,4,5-Tetrafluorophenyl)methyl]hydrazine](/img/structure/B12435190.png)

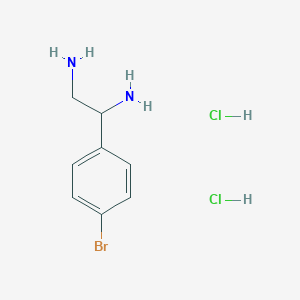
![Tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate](/img/structure/B12435200.png)
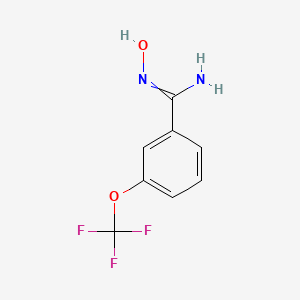


![N-[(1Z)-1-chloro-1-(2-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12435246.png)
![N-{[(2-chloro-6-fluorophenyl)methylidene]amino}guanidine](/img/structure/B12435248.png)
